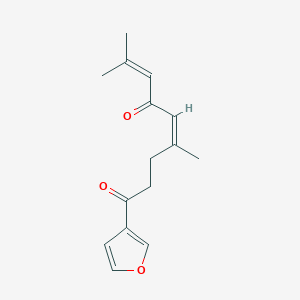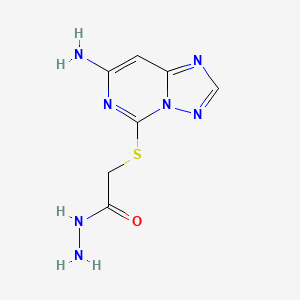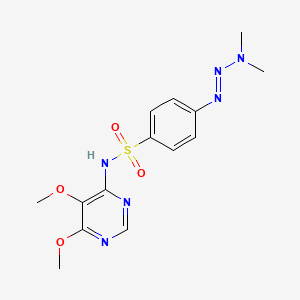
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxypyrimidine and 4-(3,3-dimethyl-1-triazenyl)benzenesulfonyl chloride. The reaction conditions may involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known antimicrobial agent.
Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another antimicrobial agent with a similar structure.
Uniqueness
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
CAS No. |
93620-60-1 |
|---|---|
Molecular Formula |
C14H18N6O4S |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
N-(5,6-dimethoxypyrimidin-4-yl)-4-(dimethylaminodiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N6O4S/c1-20(2)19-17-10-5-7-11(8-6-10)25(21,22)18-13-12(23-3)14(24-4)16-9-15-13/h5-9H,1-4H3,(H,15,16,18) |
InChI Key |
UWMROBBBHLRJKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


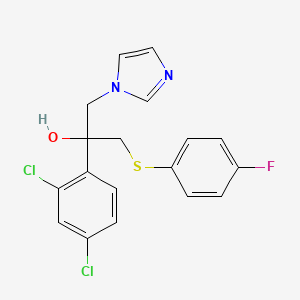

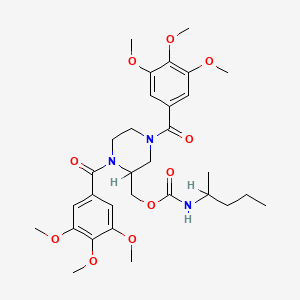
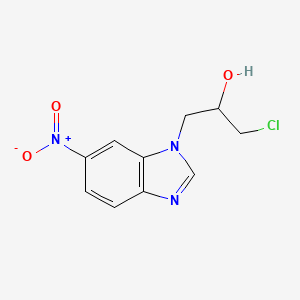
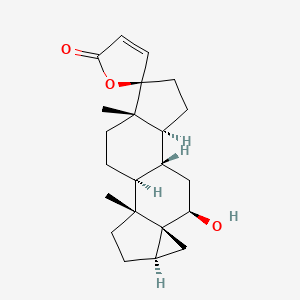
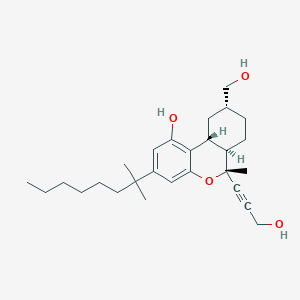
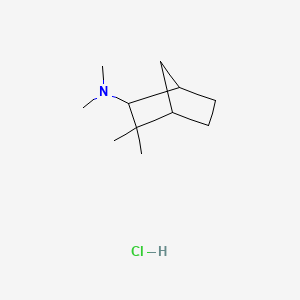
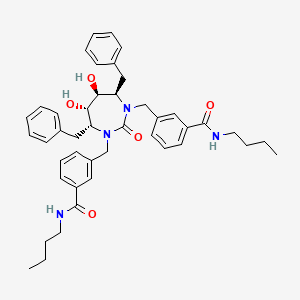
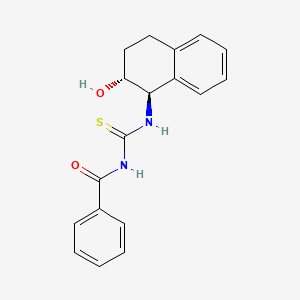
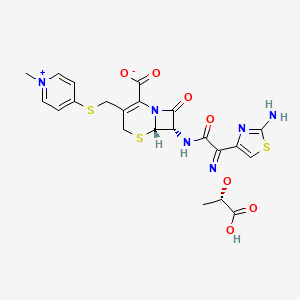

![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
